4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
4-Methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a substituted benzene ring (4-methoxy, 3-methyl) linked via a sulfonamide group to a phenyl-thiazolo[5,4-b]pyridine moiety. This scaffold combines structural elements associated with diverse bioactivities:
- Sulfonamide group: Known for antimicrobial, anti-inflammatory, and kinase-modulating properties .
- Thiazolo[5,4-b]pyridine: A fused heterocyclic system prevalent in kinase inhibitors (e.g., c-KIT) and pharmacoperones .
- Substituents: The 4-methoxy and 3-methyl groups may enhance solubility and target binding through steric and electronic effects, as seen in analogs .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-11-16(8-9-18(13)26-2)28(24,25)23-15-6-3-5-14(12-15)19-22-17-7-4-10-21-20(17)27-19/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXQPOAKHKMAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazolo[5,4-b]pyridine Moiety: This can be achieved through the cyclization of appropriate pyridine derivatives with thioamide or thioester precursors under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Substitution Reactions: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions, typically using methanol and methyl iodide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Enzyme Inhibition
Research indicates that 4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide may act as an enzyme inhibitor. The sulfonamide functional group mimics natural substrates, potentially inhibiting enzyme activity and leading to significant biological effects. This mechanism is particularly relevant in therapeutic contexts where enzyme modulation is critical.
Anticancer Properties
Preliminary studies have shown that this compound exhibits promising anticancer activity. It has been tested against various human cancer cell lines, including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7). The compound's ability to induce apoptosis and arrest the cell cycle in the G2/M phase has been documented, suggesting its potential as a cancer therapeutic.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| DU-145 | 0.054 | Apoptosis induction |
| HeLa | 0.048 | Cell cycle arrest |
| A549 | 1.67 | Tubulin assembly inhibition |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The sulfonamide group may play a role in modulating inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Lung Cancer Cells : In vitro tests demonstrated that the compound significantly inhibited cell proliferation in A549 lung cancer cells with an IC50 value of 1.67 µM. Further analysis revealed that it induces apoptosis through caspase activation .
- Prostate Cancer Research : A study focusing on DU-145 cells indicated that treatment with this compound resulted in significant cell cycle arrest and apoptosis, underscoring its potential as an anticancer agent .
- Anti-inflammatory Activity : Research exploring the anti-inflammatory effects showed that this compound could modulate key inflammatory pathways, providing insights into its use for inflammatory disorders .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The thiazolo[5,4-b]pyridine moiety can enhance binding affinity and selectivity through additional interactions with the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolo[5,4-b]pyridine Derivatives
Key Findings from Comparative Analysis
Substituent Impact on Target Binding: The 3-trifluoromethylphenyl group in compound 6h (IC50 = 9.87 µM) enhances c-KIT inhibition via hydrophobic pocket interactions, whereas the target compound’s 3-methylphenyl may offer weaker hydrophobicity but improved metabolic stability .
Scaffold Modifications :
- Replacing the thiazolo[5,4-b]pyridine core with imidazo[4,5-d]thiazolo[5,4-b]pyridine () introduces additional nitrogen atoms, likely altering kinase selectivity .
- Oxazole-based sulfonamides () lack the thiazolo-pyridine moiety, reducing kinase affinity but retaining antimicrobial activity .
Functional Group Effects: Sulfonamide vs. Methoxy and Methyl Groups: These substituents may reduce steric hindrance compared to bulkier groups (e.g., cyclopentyl in ), favoring entry into hydrophobic pockets .
Biological Activity
Overview
4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide compound characterized by a complex structure that includes a thiazolo[5,4-b]pyridine moiety and functional groups such as methoxy and methyl. This compound has garnered significant attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula for this compound is , and it has a molecular weight of approximately 411.5 g/mol. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Common Name | 4-methoxy-3-methyl-N-(3-thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
| CAS Number | 863594-79-0 |
| Molecular Formula | C20H17N3O3S2 |
| Molecular Weight | 411.5 g/mol |
The primary biological target for this compound is the enzyme PI3Kα (phosphoinositide 3-kinase alpha). The interaction occurs through a charged interaction with Lys802 , leading to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for various cellular processes including growth, proliferation, and survival. The inhibition of this pathway has implications for cancer therapy as it can disrupt tumor growth and proliferation .
Biological Activity
In Vitro Studies
Several studies have explored the biological effects of compounds structurally related to 4-methoxy-3-methyl-N-(3-thiazolo[5,4-b]pyridin-2-yl)benzenesulfonamide. For example:
- A study demonstrated that thiazole derivatives could inhibit bacterial growth significantly, with minimum inhibitory concentrations (MICs) in the low microgram range against pathogens like Staphylococcus aureus and E. coli .
Pharmacological Profile
The pharmacokinetic profile of this compound suggests good bioavailability due to its strong interaction with PI3Kα. This property is crucial for therapeutic applications as it may enhance the efficacy of treatment regimens targeting cancer cells .
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 4-methoxy-3-methyl-N-(3-(thiazolo[4,5-b]pyridin-2-yl)phenyl)benzenesulfonamide | Similar anticancer properties |
| 4-methoxy-3-methyl-N-(3-(benzothiazol-2-yl)phenyl)benzenesulfonamide | Broad spectrum antibacterial activity |
The unique combination of the thiazolo[5,4-b]pyridine moiety with the sulfonamide group differentiates this compound from others, potentially enhancing its binding affinity and specificity for biological targets compared to structurally similar compounds.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key steps ensure optimal yield?
The synthesis typically involves a multi-step process starting with commercially available precursors. A validated route includes:
- Step 1 : Preparation of the thiazolo[5,4-b]pyridine core via cyclization reactions.
- Step 2 : Functionalization of the pyridyl group with a sulfonamide moiety using coupling agents like EDCI/HOBt.
- Step 3 : Introduction of methoxy and methyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.
Key optimizations include temperature control during cyclization (60–80°C) and purification via column chromatography to isolate intermediates. Yields range from 40–70%, with final characterization by NMR and HRMS to confirm purity .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Critical techniques include:
- 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., methoxy singlet at ~3.8 ppm, thiazole protons at 7.5–8.5 ppm) .
- HRMS : For exact mass confirmation (e.g., [M+H]+ calculated within 0.001 Da tolerance) .
- FTIR : To identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable): For absolute configuration validation using programs like WinGX .
Q. What analytical methods ensure compound purity and stability under experimental conditions?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Stability studies : Monitor degradation in buffers (pH 4–9) and at 4°C/25°C over 72 hours. Instability in acidic conditions may require lyophilization for long-term storage .
Advanced Research Questions
Q. What in vitro assays evaluate kinase inhibitory activity, and how can isoform selectivity challenges be addressed?
- PI3K enzymatic assays : Measure IC50 values using ADP-Glo™ kinase assays with recombinant PI3Kα/β/γ/δ isoforms. For example, compound 19a (structurally analogous) showed IC50 = 3.6 nM for PI3Kα but 10-fold reduced activity for PI3Kβ .
- Selectivity optimization : Modify sulfonamide substituents (e.g., 2-chloro-4-fluorophenyl enhances PI3Kα affinity) and retain the pyridyl-thiazolo core, as phenyl substitution reduces potency .
Q. How does the sulfonamide substituent influence target binding affinity, and what SAR insights guide derivative design?
- Key SAR findings :
- Sulfonamide group : Essential for hydrogen bonding with PI3Kα’s hinge region (e.g., Val851 and Lys802).
- Electron-withdrawing substituents : Improve potency (e.g., 19b with 2-Cl-4-F-phenyl has IC50 = 4.2 nM vs. 19c with 5-Cl-thiophene at 5.1 nM) .
- Pyridyl vs. phenyl : Pyridyl enhances π-π stacking with Tyr836, while phenyl reduces activity by 50% .
Q. What computational methods predict binding modes with targets like PI3Kα?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., compound 19a forms hydrogen bonds with Val851 and hydrophobic contacts with Trp780) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) to identify critical residues for mutagenesis studies .
Q. How can researchers resolve contradictions in inhibitory potency data across studies?
- Comparative assays : Re-test compounds under standardized conditions (e.g., ATP concentration fixed at 1 mM) .
- Structural analysis : Use X-ray co-crystallography to confirm binding poses and identify steric clashes or solvation effects .
- Meta-analysis : Pool data from multiple studies (e.g., IC50 variations for PI3Kγ: 5–15 nM) to identify trends in substituent effects .
Q. What in vivo models are appropriate for assessing antitumor efficacy, considering pharmacokinetics?
- Xenograft models : Use immunodeficient mice implanted with PI3Kα-driven tumors (e.g., breast cancer MDA-MB-361). Administer compound orally (10 mg/kg, bid) and monitor tumor volume over 21 days .
- PK parameters : Measure plasma half-life (t1/2), bioavailability (>30% target), and blood-brain barrier penetration (if applicable) via LC-MS/MS .
Q. How to design analogs to improve metabolic stability without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
